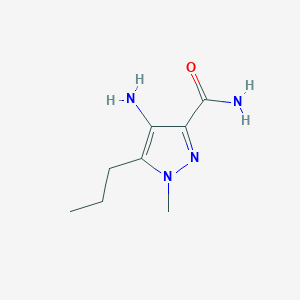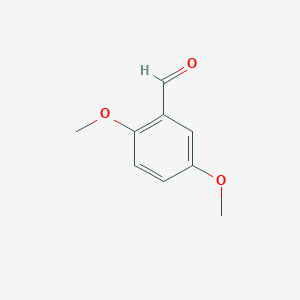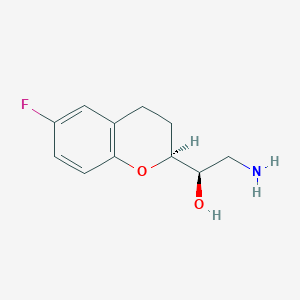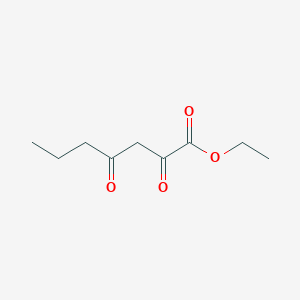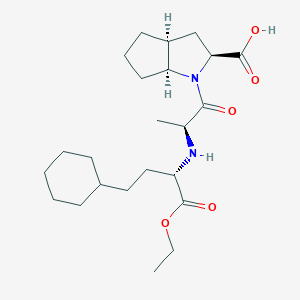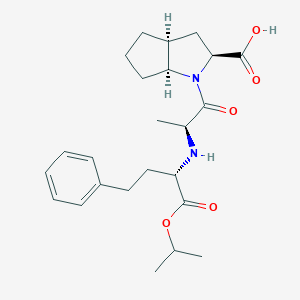![molecular formula C21H23N3O3 B135799 N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 1103774-21-5](/img/structure/B135799.png)
N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Overview
Description
Scientific Research Applications
MDA 77 has several scientific research applications, including:
Mechanism of Action
MDA 77 exerts its effects by selectively binding to the human peripheral cannabinoid receptor 2. This binding inhibits the receptor’s activity, acting as an inverse agonist. The molecular targets include the cannabinoid receptor 2, and the pathways involved are related to the modulation of cannabinoid signaling, which can influence various physiological processes such as immune response and pain perception .
Biochemical Analysis
Biochemical Properties
MDA 77 interacts with the CB 2 receptor, demonstrating an EC 50 value of 5.8 nM at CB 2 and no activity at central cannabinoids (CB 1) receptor in functional binding assays . This suggests that MDA 77 has a high affinity for the CB 2 receptor and may play a role in modulating the activity of this receptor.
Molecular Mechanism
The molecular mechanism of MDA 77 involves its interaction with the CB 2 receptor. As a selective inverse agonist, MDA 77 binds to the CB 2 receptor and decreases its activity . This could lead to changes in downstream signaling pathways, potentially influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDA 77 involves the reaction of 6-methoxy-N-alkyl isatin acylhydrazone derivatives. The process typically includes the following steps:
Formation of the Isatin Derivative: The starting material, isatin, is reacted with an alkylating agent to form the N-alkyl isatin derivative.
Acylhydrazone Formation: The N-alkyl isatin derivative is then reacted with hydrazine to form the acylhydrazone.
Cyclization and Functionalization: The acylhydrazone undergoes cyclization and further functionalization to yield the final product, MDA 77.
Industrial Production Methods
Industrial production methods for MDA 77 are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MDA 77 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MDA 77 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Comparison with Similar Compounds
Similar Compounds
MDA 19: Another selective inverse agonist of the cannabinoid receptor 2 with similar properties but different structural features.
4,4’-Methylenedianiline: An organic compound used in the production of polyurethanes, which shares some structural similarities but has different applications and properties.
Uniqueness
MDA 77 is unique due to its high selectivity for the cannabinoid receptor 2 and its lack of activity at the central cannabinoid receptor 1. This selectivity makes it a valuable tool for studying peripheral cannabinoid receptor functions without affecting central nervous system receptors .
properties
IUPAC Name |
N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQOZCXKLNSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043029 | |
| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1103774-21-5 | |
| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



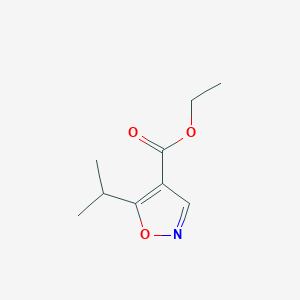
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)
![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
